N-Acetyl-5'-dmt guanosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H33N5O8 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C33H33N5O8/c1-19(39)35-32-36-29-26(30(42)37-32)34-18-38(29)31-28(41)27(40)25(46-31)17-45-33(20-7-5-4-6-8-20,21-9-13-23(43-2)14-10-21)22-11-15-24(44-3)16-12-22/h4-16,18,25,27-28,31,40-41H,17H2,1-3H3,(H2,35,36,37,39,42) |
InChI Key |
OMWQAGMMDYBTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origin of Product |
United States |
Chemical Synthesis and Strategic Derivatization of N Acetyl 5 Dmt Guanosine
Methodologies for N-Acetyl-5'-dmt Guanosine (B1672433) Synthesis
The creation of N-Acetyl-5'-dmt guanosine begins with the native guanosine nucleoside and proceeds through a sequence of protection steps. The order and conditions of these reactions are critical to prevent unwanted side reactions and to isolate the desired product efficiently.
The selective acylation of guanosine at the N2-position is a fundamental step in its derivatization for oligonucleotide synthesis. The primary challenge lies in achieving high regioselectivity, as guanine (B1146940) possesses multiple reactive sites. Direct alkylation or acylation of guanosine can lead to a mixture of products, including N7 and N9 isomers, which are often difficult to separate. u-szeged.hutandfonline.com
Several strategies have been developed to favor N2-acetylation. One common method involves the transient protection of the hydroxyl groups of the ribose moiety, followed by acetylation of the exocyclic amino group. For instance, guanosine can be treated with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). tandfonline.comumich.edu However, reaction conditions must be carefully controlled; for example, adding acetic anhydride at 0°C can suppress N-acetylation in favor of O-acetylation, leading to 2',3',5'-tri-O-acetylguanosine. nih.gov To circumvent solubility issues with N-acetyl protected guanine, alternative starting materials like 2-amino-6-chloropurine (B14584) have been utilized, which can be converted to the desired guanine nucleoside after glycosylation. tandfonline.comtandfonline.com The acetylation of the 2-amino group typically follows the glycosylation step to prevent side reactions and improve the solubility of the intermediate products. tandfonline.com
Another approach involves using silylated intermediates. Persilylated N2-acetylguanine has been shown to exhibit high regioselectivity in glycosylation reactions, which are crucial for synthesizing nucleoside analogs. acs.org The choice of solvent and catalyst, such as TMSOTf, plays a significant role in directing the reaction toward the thermodynamically more stable N9 isomer. acs.org
Table 1: Comparison of Guanosine Acetylation Strategies
| Method | Reagents | Key Features | Outcome |
| Direct Acetylation | Acetic Anhydride, Pyridine | Simple, direct method. | Can produce mixtures if not carefully controlled. tandfonline.comumich.edu |
| Controlled Temperature Acetylation | Acetic Anhydride, TEA, DMAP, 0°C | Suppresses N-acetylation. | Yields 2',3',5'-tri-O-acetylguanosine. nih.gov |
| Alternative Starting Material | 2-Amino-6-chloropurine, then Acetic Anhydride | Avoids solubility issues of N-acetyl guanine. tandfonline.comtandfonline.com | Provides a route to N2-acetylated guanosine after conversion. tandfonline.com |
| Silylated Intermediates | Per(trimethylsilyl)-N2-acetylguanine, TMSOTf | High regioselectivity for N9 isomer formation. acs.org | Favors thermodynamically stable product. acs.org |
The protection of the 5'-hydroxyl group is a critical step that enables the selective modification of other positions, particularly the 3'-hydroxyl group, for phosphoramidite (B1245037) synthesis. The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-OH function due to its specific attributes. umich.edu
The installation is achieved by reacting the N2-acetylated guanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous pyridine solution. atdbio.comacs.org The reaction exhibits high regioselectivity for the primary 5'-hydroxyl group over the secondary hydroxyl groups (2' and 3') of the ribose. This selectivity is primarily due to the steric bulk of the DMT group, which preferentially reacts with the less sterically hindered primary 5'-OH group. researchgate.net The reaction proceeds efficiently at room temperature, and the resulting 5'-O-DMT bond is stable under the basic and neutral conditions required for subsequent steps but can be readily cleaved under mild acidic conditions. atdbio.comglenresearch.com
Table 2: Typical Reaction for 5'-O-DMT Protection
| Starting Material | Reagent | Solvent | Key Condition | Product |
| N2-Acetylguanosine | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Anhydrous Pyridine | Room temperature, exclusion of water | N2-Acetyl-5'-O-DMT-guanosine |
Protecting Group Chemistry in Guanosine Analog Synthesis
The success of oligonucleotide synthesis hinges on an orthogonal protection scheme, where different protecting groups can be removed under specific conditions without affecting others. umich.edu For guanosine, the N2-acetyl and 5'-O-DMT groups form a crucial part of this strategy.
The primary role of the N2-acetyl group is to protect the exocyclic amino group of the guanine base from undergoing undesirable side reactions during oligonucleotide synthesis. wikipedia.org The unprotected amino group is nucleophilic and could react with the activated phosphoramidite monomers during the coupling step or with other reagents used in the synthesis cycle.
Acetylation neutralizes the nucleophilicity of the amino group. Furthermore, the N2-acetyl group, along with other base-protecting groups, is typically removed at the final stage of oligonucleotide synthesis using basic conditions, such as aqueous ammonium (B1175870) hydroxide. tandfonline.com While effective, the standard isobutyryl group used for guanine is known to be more resistant to cleavage than the benzoyl groups on adenine (B156593) and cytosine. atdbio.com The acetyl group offers an alternative with different deprotection kinetics. tandfonline.com Research has also shown that the presence of the N2-acetyl group can influence the solubility and reactivity of guanosine intermediates, sometimes necessitating specific solvents or reaction conditions. tandfonline.comrsc.org The development of methods for synthesizing ODNs with sensitive modifications like N2-acetylguanosine highlights the need for mild deprotection conditions to preserve the integrity of the final molecule. chemrxiv.orgmtu.edu
The 5'-O-DMT group is integral to modern solid-phase oligonucleotide synthesis for several reasons. umich.edu
Regiospecificity : It can be introduced with high selectivity onto the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for phosphitylation. umich.eduresearchgate.net
Acid Labile Cleavage : The DMT group is rapidly and quantitatively removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. atdbio.comlibretexts.org This deprotection step regenerates the 5'-hydroxyl group, making it ready for the next coupling cycle in solid-phase synthesis.
Stability : It is stable to the basic conditions used for the removal of other protecting groups (like N-acyl groups on the bases and the cyanoethyl group on the phosphate (B84403) backbone) and the neutral conditions of the coupling and oxidation steps. glenresearch.com
Reaction Monitoring : The cleavage of the DMT group produces a stable, bright orange-colored dimethoxytrityl cation. wikipedia.org The intensity of this color can be measured spectrophotometrically, providing a real-time quantitative measure of the coupling efficiency at each step of the synthesis. umich.eduatdbio.com
Purification Handle : The lipophilic nature of the DMT group allows it to be used as a "handle" for the purification of the final oligonucleotide product by reverse-phase HPLC. wikipedia.org The full-length, DMT-on product is retained more strongly on the column than the shorter, failed sequences (which lack the DMT group), facilitating its separation. wikipedia.org
Preparation of this compound Phosphoramidites
The final step in preparing the building block for oligonucleotide synthesis is the conversion of the protected nucleoside, this compound, into a phosphoramidite derivative. This is achieved by reacting the free 3'-hydroxyl group with a phosphitylating agent.
The most common method involves reacting this compound with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or pyridinium (B92312) trifluoroacetate. atdbio.comnih.govnih.gov The reaction selectively targets the 3'-OH group, yielding the desired 3'-phosphoramidite. The 2-cyanoethyl group serves as a protecting group for the phosphate, which is readily removed by a β-elimination reaction under mild basic conditions during the final deprotection step. atdbio.com The resulting this compound phosphoramidite is a stable, white powder that can be dissolved in anhydrous acetonitrile (B52724) for use in automated DNA/RNA synthesizers. smolecule.com
Table 3: General Scheme for Phosphoramidite Synthesis
| Protected Nucleoside | Phosphitylating Agent | Activator/Base | Product |
| N2-Acetyl-5'-O-DMT-guanosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | N,N-Diisopropylethylamine (DIPEA) | N2-Acetyl-5'-O-DMT-guanosine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
Phosphoramidite Synthesis Methodologies
The successful chemical synthesis of oligonucleotides relies on a cyclical, multi-step process where each nucleotide is added sequentially to a growing chain that is tethered to a solid support, such as controlled pore glass (CPG). atdbio.comatinary.com This process, proceeding in the 3' to 5' direction, involves four main chemical reactions per cycle: detritylation, coupling, capping, and oxidation. vulcanchem.comumich.edu The this compound phosphoramidite is specifically designed with protecting groups that ensure the correct sequence is assembled with high fidelity.
Key Protecting Groups and Their Functions:
N²-Acetyl Group (Ac): The exocyclic amino group on the guanine base is nucleophilic and must be protected to prevent side reactions during the synthesis cycle. atdbio.comjournalirjpac.com The acetyl group serves this purpose and is removed during the final deprotection step. journalirjpac.com
5'-O-Dimethoxytrityl Group (DMT): The 5'-hydroxyl group of the nucleoside is protected by the bulky and acid-labile DMT group. atdbio.comjournalirjpac.com This prevents the nucleoside from polymerizing with itself and ensures that chain elongation occurs only at the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. atdbio.comsigmaaldrich.com Its removal (detritylation) at the start of each cycle is accomplished with a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). vulcanchem.com
3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CE Phosphoramidite): This reactive moiety is installed at the 3'-hydroxyl position of the protected guanosine. vulcanchem.comjournalirjpac.com During the coupling step, this group is activated by a weak acid, such as tetrazole or its derivatives, allowing it to react with the free 5'-hydroxyl of the support-bound oligonucleotide chain to form a phosphite (B83602) triester linkage. vulcanchem.comumich.edu The cyanoethyl group on the phosphorus protects it from undesired reactions in subsequent cycles and is removed at the end of the synthesis. atdbio.com
Synthesis of the Phosphoramidite Monomer:
The preparation of the this compound phosphoramidite building block itself is a multi-stage process:
Protection of Guanosine: The synthesis typically begins with the protection of the exocyclic amino group of guanosine at the N2 position using a reagent like acetic anhydride in pyridine. vulcanchem.com
5'-O-DMT Protection: The 5'-hydroxyl group is then selectively protected by reacting the N-acetyl-guanosine with dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent. vulcanchem.comjournalirjpac.com
3'-Phosphitylation: The final step is the conversion of the 3'-hydroxyl group into the reactive phosphoramidite. This is achieved by reacting the protected nucleoside with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. vulcanchem.comtandfonline.com
The Solid-Phase Synthesis Cycle:
Detritylation: The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group for the next reaction. atdbio.comsigmaaldrich.com
Coupling: The this compound phosphoramidite monomer is activated with a reagent like 5-benzylthio-1H-tetrazole (BTT) and delivered to the reaction column, where it couples with the free 5'-hydroxyl group of the growing chain. umich.eduuni-wuerzburg.de
Capping: To prevent the formation of sequences with deletions (n-1), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride and N-methylimidazole. vulcanchem.comidtdna.com
Oxidation: The newly formed internucleotide phosphite triester linkage, which is unstable, is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution. atdbio.comumich.edu This completes the cycle, and the chain is ready for the next detritylation step.
Optimization of Phosphoramidite Coupling Efficiency and Purity
Optimizing Coupling Efficiency:
The efficiency of the coupling reaction is influenced by several interdependent variables. atinary.com Key factors include the choice of activator, coupling time, and reagent concentration.
Activator Choice: While 1H-Tetrazole was the original activator, more potent alternatives have been developed to improve kinetics, especially for sterically hindered phosphoramidites. glenresearch.comresearchgate.net The choice of activator involves a balance between acidity and nucleophilicity. More acidic activators like 5-benzylthio-1H-tetrazole (BTT) and 5-ethylthio-1H-tetrazole (ETT) offer faster coupling times compared to tetrazole. glenresearch.comresearchgate.net Alternatively, a more nucleophilic but less acidic activator like 4,5-dicyanoimidazole (B129182) (DCI) can also significantly increase the rate of coupling. oup.com
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |
|---|---|---|---|
| 1H-Tetrazole | 4.9 researchgate.net | ~0.5 M | Standard activator, but suboptimal for sterically hindered monomers like those used in RNA synthesis. glenresearch.com |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 glenresearch.com | 0.75 M glenresearch.com | More acidic and potent than 1H-Tetrazole. researchgate.net |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 glenresearch.com | 0.44 M glenresearch.com | More acidic than ETT; allows for significantly reduced coupling times (e.g., 3 minutes vs. 10-15 with tetrazole for RNA monomers). uni-wuerzburg.deglenresearch.com |
| 4,5-Dicyanoimidazole (DCI) | 5.2 oup.com | 1.2 M glenresearch.com | Less acidic but more nucleophilic activator; doubles the coupling speed compared to 1H-Tetrazole and allows for higher reagent concentration. oup.comnih.gov |
Coupling Time and Concentration: For standard DNA synthesis, coupling is often complete within 30 seconds. umich.edu However, for more challenging or sterically hindered monomers, increasing the coupling time (e.g., to 2-12 minutes) and using a higher concentration of the phosphoramidite can enhance coupling efficiency. umich.eduglenresearch.comeurofinsus.com
Ensuring High Purity:
After the oligonucleotide chain is fully assembled, it is cleaved from the solid support and all protecting groups are removed. umich.edu The resulting crude product contains the full-length product (FLP) as well as impurities, most notably truncated sequences from failed coupling reactions (e.g., n-1, n-2 shortmers). lcms.cz Several purification methods are used to isolate the desired oligonucleotide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method that separates molecules based on hydrophobicity. synbio-tech.com Purification is often performed with the final 5'-DMT group still attached (DMT-on purification), as the high hydrophobicity of the DMT group causes the full-length oligonucleotide to be retained on the column longer than the failure sequences which lack the DMT group. biosearchtech.com This method can yield purities of approximately 80% or higher. biosearchtech.com
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphate backbone. Since the charge is proportional to the length of the oligonucleotide, IE-HPLC is very effective at separating the full-length product from shorter failure sequences. It is particularly useful for purifying oligonucleotides that may have significant secondary structures.
Polyacrylamide Gel Electrophoresis (PAGE): For applications requiring very high purity (>95%), PAGE is used. synbio-tech.com It separates oligonucleotides by size with single-base resolution, effectively removing truncated sequences. synbio-tech.com
Dual HPLC Purification: For the most demanding applications, a combination of IE-HPLC followed by RP-HPLC can be employed, often achieving purities around 90% or higher. biosearchtech.com
| Purification Method | Principle of Separation | Typical Purity Achieved | Primary Application/Advantage |
|---|---|---|---|
| Desalting | Size exclusion | Variable (removes small molecules, not failure sequences) | Removes salts and by-products from cleavage and deprotection; suitable for short oligos (≤35 bases) for non-sensitive applications. biosearchtech.com |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | ~80-90% synbio-tech.combiosearchtech.com | Excellent for "DMT-on" purification and for modified oligonucleotides. synbio-tech.combiosearchtech.com |
| Ion-Exchange HPLC (IE-HPLC) | Charge (Phosphate Backbone) | High | Effective for separating by length and for oligos with secondary structure. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size/Length | >95% synbio-tech.com | Provides very high purity with single-base resolution, ideal for long or high-quality oligonucleotides. synbio-tech.com |
| Dual HPLC (IE-HPLC + RP-HPLC) | Charge and Hydrophobicity | ~90% biosearchtech.com | Rigorous purification for applications requiring exceptionally high purity. biosearchtech.com |
Application in Automated Solid Phase Oligonucleotide Synthesis
Integration of N-Acetyl-5'-dmt Guanosine (B1672433) into DNA Oligonucleotide Synthesis
The synthesis of DNA oligonucleotides proceeds in a 3' to 5' direction on a solid support. sigmaaldrich.com Each cycle of nucleotide addition involves four key steps: detritylation, coupling, oxidation, and capping. wikipedia.orgnih.gov
The first step in each synthesis cycle is the removal of the acid-labile 5'-DMT group from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction. wikipedia.orgbiotage.com This is typically achieved by treating the support with a solution of a mild acid, such as 2% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane. wikipedia.orgnih.gov
The kinetics of this detritylation step are critical; the reaction must be rapid and complete to ensure a high yield of the final oligonucleotide. However, prolonged exposure to acid can lead to depurination, particularly of guanosine and adenosine (B11128) residues, which can result in chain cleavage and a lower yield of the desired full-length product. nih.govglenresearch.com Therefore, a careful balance must be struck between achieving complete detritylation and minimizing depurination. nih.govnih.gov The rate of detritylation can be influenced by factors such as the acid concentration, reaction time, and the specific nucleoside. nih.govresearchgate.net
Table 1: Comparison of Detritylation Agents
| Detritylation Agent | Concentration | Advantages | Disadvantages |
|---|---|---|---|
| Trichloroacetic Acid (TCA) | 2-3% in DCM | Fast and efficient detritylation. glenresearch.com | Can cause significant depurination. glenresearch.com |
Following detritylation, the free 5'-hydroxyl group of the support-bound nucleoside reacts with an activated phosphoramidite (B1245037) monomer, such as N-Acetyl-5'-dmt guanosine phosphoramidite. This coupling reaction, which forms a phosphite (B83602) triester linkage, is catalyzed by a weak acid like 1H-tetrazole or 5-ethylthio-1H-tetrazole. sigmaaldrich.comnih.gov
The resulting phosphite triester is unstable and susceptible to cleavage under acidic conditions. biotage.com Therefore, it is immediately oxidized to a more stable phosphate (B84403) triester. sigmaaldrich.combiotage.com This oxidation step is typically carried out using a solution of iodine in a mixture of water, pyridine (B92270), and tetrahydrofuran. nih.gov The phosphate triester is the naturally occurring linkage in DNA. sigmaaldrich.com
Despite the high efficiency of the coupling reaction, a small percentage of the 5'-hydroxyl groups may remain unreacted. glenresearch.com To prevent these unreacted chains from participating in subsequent synthesis cycles and forming deletion mutants (n-1mers), a capping step is introduced. nih.govbiotage.com This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions. biotage.com A common capping reagent is a mixture of acetic anhydride (B1165640) and N-methylimidazole. nih.govbiotage.com Efficient capping is crucial for the synthesis of long oligonucleotides and simplifies the purification of the final product. glenresearch.com However, the capping reaction itself can sometimes lead to side reactions and the formation of impurities. nih.gov
Utilization in RNA Oligonucleotide Synthesis
The synthesis of RNA oligonucleotides follows the same fundamental principles as DNA synthesis but introduces an additional layer of complexity due to the presence of the 2'-hydroxyl group on the ribose sugar.
The 2'-hydroxyl group of the ribonucleoside must be protected to prevent unwanted side reactions and chain cleavage during synthesis. A commonly used protecting group is the tert-butyldimethylsilyl (TBDMS) group. researchgate.net This group is stable under the conditions of the synthesis cycle but can be removed at the end of the synthesis. The choice of the 2'-hydroxyl protecting group is critical, as it must be compatible with the other protecting groups used and not interfere with the coupling efficiency. The bulky nature of the TBDMS group can sometimes lead to longer coupling times. umich.edu
The synthesis of RNA, particularly with modified guanosine analogs, presents several challenges. The 2'-hydroxyl protecting group must be carefully chosen to be stable during the synthesis but readily removable without causing degradation of the RNA chain. glenresearch.com The inherent instability of RNA makes it more susceptible to degradation than DNA. researchgate.net The production of double-stranded RNA impurities can also be a significant issue in RNA synthesis. umass.edu Furthermore, the removal of the silyl (B83357) protecting group from the 2'-O position can sometimes lead to chain degradation at sites containing modified groups. researchgate.net
Control and Monitoring of Synthesis Purity and Yield
The successful synthesis of oligonucleotides for therapeutic and diagnostic applications hinges on achieving high purity and yield. In automated solid-phase synthesis, the iterative nature of the process, where nucleotides are added sequentially, means that even small inefficiencies in each cycle can lead to a significant accumulation of failure sequences in the final product. Therefore, stringent control and real-time monitoring of synthesis purity and yield are critical. The use of protected phosphoramidites like this compound is fundamental to this control, ensuring that reactions proceed specifically and efficiently.
The dimethoxytrityl (DMT) group on the 5'-hydroxyl of the guanosine phosphoramidite plays a crucial role in both protecting the nucleoside and in monitoring the efficiency of the coupling reaction. atdbio.com At the beginning of each synthesis cycle, this acid-labile DMT group is removed (detritylation) to allow for the addition of the next nucleotide. atdbio.comdanaher.com The cleaved DMT cation has a distinct orange color and absorbs light at approximately 495 nm. atdbio.com By measuring the intensity of this absorbance after each detritylation step, the coupling efficiency of the previous cycle can be accurately determined in real-time. atdbio.comumich.edu This quantitative feedback allows for immediate assessment of the synthesis performance and can indicate potential issues with reagents or instrument function.
Consistent, high coupling efficiency, ideally above 99%, is paramount for the synthesis of long, high-quality oligonucleotides. danaher.com Inefficient capping of unreacted 5'-hydroxyl groups can lead to the formation of "n-1" deletion mutants, which are oligonucleotides missing a single nucleotide. biotage.comthermofisher.com These failure sequences can be difficult to separate from the full-length product, compromising the purity and function of the final oligonucleotide. glenresearch.com
Following synthesis, a comprehensive quality assessment of the crude oligonucleotide product is essential to confirm its identity, purity, and integrity. A variety of analytical techniques are employed to separate the full-length product from failure sequences and other impurities that may arise during synthesis. thermofisher.comlcms.cz The choice of technique often depends on the length of the oligonucleotide, the required level of purity, and the scale of the synthesis.
Several common analytical and purification methods are summarized in the table below.
| Analytical Technique | Principle of Separation | Key Applications and Advantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates oligonucleotides based on hydrophobicity. The lipophilic 5'-DMT group is often left on the full-length product ("trityl-on") to enhance its retention and separation from truncated sequences that lack the DMT group. danaher.com | A widely used and versatile method for both analysis and purification. thermofisher.com It offers high resolution and is suitable for a range of oligonucleotide lengths. |
| Ion-Exchange Chromatography (IEX) | Separates oligonucleotides based on the charge of the phosphate backbone. The number of phosphate groups is directly proportional to the length of the oligonucleotide. danaher.com | Particularly effective for separating oligonucleotides based on length and for removing failure sequences. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separates oligonucleotides based on their size (molecular weight) and charge. danaher.com | Provides high-resolution separation, especially for longer oligonucleotides, and is often used for analytical quality control. |
| Capillary Gel Electrophoresis (CGE) | A high-resolution separation technique that separates oligonucleotides based on their size in a capillary filled with a gel matrix. | Offers rapid analysis times and high efficiency, making it suitable for quality control of purified oligonucleotides. amerigoscientific.com |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the synthesized oligonucleotide, allowing for confirmation of the correct sequence and identification of any modifications or impurities. | Provides unambiguous confirmation of the product's identity and is often coupled with liquid chromatography (LC-MS) for comprehensive analysis. |
These techniques can be used individually or in combination to ensure that the final oligonucleotide product meets the stringent quality requirements for its intended application.
Key strategies to mitigate common side reactions are outlined in the table below.
| Side Reaction | Description | Mitigation Strategy |
| Depurination | The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanosine) and the deoxyribose sugar, creating an abasic site. glenresearch.com | Using a weaker acid, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), for the deblocking step can minimize depurination, especially during the synthesis of longer oligonucleotides. umich.eduglenresearch.com |
| Formation of Deletion Mutants (n-1) | Incomplete coupling of the phosphoramidite to the growing oligonucleotide chain results in sequences that are missing one or more nucleotides. biotage.com | Ensuring high coupling efficiency through the use of high-quality, fresh reagents, particularly the phosphoramidites and activator. umich.edu An efficient capping step, using reagents like acetic anhydride and N-methylimidazole, is also crucial to block any unreacted 5'-hydroxyl groups from participating in subsequent cycles. umich.edubiotage.com |
| Formation of n+1 Sequences | Premature removal of the 5'-DMT group from a phosphoramidite in solution, particularly dG phosphoramidites, can lead to the formation of a dimer that is then incorporated into the growing chain. glenresearch.com | Using activators that are less acidic, such as dicyanoimidazole (DCI), can help to prevent the premature detritylation of the phosphoramidite in the coupling solution. glenresearch.com |
| Phosphorus Modification | The phosphite triester intermediate formed during the coupling step is unstable and must be oxidized to the more stable phosphate triester. Incomplete oxidation can lead to chain cleavage. | The oxidation step, typically using an iodine solution, must be efficient and carried out under anhydrous conditions to ensure complete conversion to the stable phosphate triester. atdbio.comumich.edu |
By implementing these strategies, the fidelity of oligonucleotide synthesis can be significantly enhanced, leading to a higher yield of the desired full-length product with greater purity.
Molecular and Biochemical Interrogations Employing N Acetyl 5 Dmt Guanosine Analogs
Elucidation of Nucleic Acid-Protein Recognition Mechanisms
Synthetic oligonucleotides constructed using N-Acetyl-5'-dmt guanosine (B1672433) as a precursor are pivotal in dissecting the intricate recognition events between nucleic acids and proteins. By incorporating modified or unmodified guanosines at specific sites, researchers can systematically assess the structural and chemical features of the nucleic acid that are essential for protein binding and function.
DNA polymerases are responsible for synthesizing DNA with high fidelity, a process that relies on precise recognition of the template strand. Oligonucleotides containing site-specific modifications are used as templates to challenge the polymerase and reveal the mechanisms of nucleotide selection and bypass. For instance, an N2-acetylguanine (dGNAc) lesion, which can be incorporated into a synthetic template strand using N-Acetyl-5'-dmt guanosine chemistry followed by modified deprotection, mimics a form of DNA damage.
Studies have shown that the presence of such a lesion in the template strand can significantly impact polymerase activity. The bulky acetyl group in the minor groove can sterically hinder the enzyme, leading to replication stalling or reduced incorporation efficiency of the complementary nucleotide (dCTP). Kinetic analyses are commonly employed to quantify these effects.
Table 1: Hypothetical Kinetic Data for DNA Polymerase Activity on Modified Templates
This table illustrates how the kinetic parameters of a model DNA polymerase might be affected by an N2-acetylguanine lesion in the template strand.
| Template Substrate | K_m (μM) for dCTP | k_pol (s⁻¹) | Relative Efficiency (k_pol / K_m) |
| Unmodified Guanosine | 12.5 | 50.0 | 1.00 (Reference) |
| N2-acetylguanine | 45.0 | 5.0 | 0.028 |
The function of other critical DNA-modifying enzymes can also be interrogated using these synthetic probes.
Helicases: These enzymes unwind the DNA duplex to provide single-stranded templates for replication and repair. The thermodynamic stability of the duplex influences helicase activity. An N2-acetylguanine modification can disrupt the standard Watson-Crick hydrogen bonding with cytosine, locally destabilizing the duplex. However, the bulky adduct can also present a steric impediment to the helicase as it translocates along the strand. Research has focused on measuring the unwinding rates of DNA substrates containing these lesions, revealing that while local destabilization may theoretically favor unwinding, the steric clash often dominates, resulting in a net decrease in helicase processivity.
Methylases: DNA methyltransferases (DNMTs) catalyze the transfer of a methyl group to DNA, a key epigenetic modification. The presence of an N-acetyl group on guanine (B1146940) can influence the activity of DNMTs that target nearby bases. For example, the recognition pocket of a methylase may be unable to accommodate the acetylated substrate, leading to inhibition of methylation at adjacent sites. This approach helps map the substrate specificity of methylases and understand how different base modifications might cross-talk.
Table 2: Relative Activity of a DNA Methyltransferase on Modified Substrates
This table shows the impact of a site-specific N2-acetylguanine on the methylation activity at an adjacent CpG site.
| DNA Substrate | Target Site | Relative Methylation Rate (%) |
| Unmodified DNA | CpG | 100 |
| DNA with N2-acetylguanine | CpG adjacent to lesion | 15 |
| DNA with Abasic Site | CpG adjacent to lesion | 45 |
Interpretation: The N2-acetylguanine modification severely inhibits the methyltransferase, reducing its activity to 15% of the control. This inhibition is stronger than that caused by a complete loss of the base (abasic site), suggesting a specific steric or electronic clash caused by the acetyl group rather than just a loss of recognition contacts.
Exploration of Guanosine-Derived Nucleosides in Cellular Signaling Pathways (Fundamental Research)
Modified oligonucleotides serve as powerful tools for fundamental research into cellular signaling, allowing for the targeted modulation of pathways that are dependent on nucleic acids.
Oligonucleotides synthesized using this compound are central to technologies like antisense and RNA interference (RNAi). These approaches use short, synthetic nucleic acid strands to bind to a specific mRNA target, leading to its degradation or the repression of its translation, thereby silencing the corresponding gene. The chemical nature of the oligonucleotide is critical for its efficacy. Incorporating certain modifications can enhance stability against cellular nucleases, improve binding affinity for the target RNA, and reduce off-target effects. While the N-acetyl group is typically removed during deprotection to yield a standard guanosine, other modifications can be retained in the final product to confer these desirable properties.
Guanosine-based molecules, particularly guanosine triphosphate (GTP), are integral to cellular metabolism and signaling. Modified guanosine analogs can be used to probe these systems. For example, synthetic RNA molecules known as aptamers can be designed to bind with high specificity to metabolic enzymes or signaling proteins. The inclusion of modified guanosines (derived from precursors like this compound) can fine-tune the aptamer's three-dimensional structure, enhancing its binding affinity and specificity. By introducing such aptamers into cells, researchers can selectively inhibit specific metabolic steps or sequester signaling molecules, allowing for a detailed investigation of their downstream consequences on cellular metabolism.
Mechanisms of Nucleic Acid Synthesis Modulation by Modified Guanosines (In Vitro Studies)
In vitro studies using purified polymerases provide a controlled environment to dissect how modified nucleotides interfere with the fundamental process of DNA and RNA synthesis. In these assays, a modified guanosine can be present either in the template strand or supplied as a nucleotide triphosphate substrate (e.g., N2-acetyl-dGTP).
When a polymerase encounters a modified base like N2-acetylguanine in the template, it can lead to several outcomes:
Stalling and Dissociation: The enzyme is unable to accommodate the lesion in its active site and dissociates from the template.
Misincorporation: The polymerase inserts an incorrect nucleotide opposite the lesion. For example, instead of cytosine, it might incorporate adenine (B156593).
Translesion Synthesis (TLS): A specialized TLS polymerase correctly or incorrectly bypasses the lesion, allowing synthesis to continue, albeit often with reduced fidelity.
Conversely, when N2-acetyl-dGTP is provided as a substrate, studies investigate whether a polymerase can incorporate this modified nucleotide into a new DNA strand. The efficiency of this incorporation is highly dependent on the specific polymerase, as the active site must be flexible enough to accommodate the acetyl group.
Table 3: In Vitro Incorporation of N2-acetyl-dGTP by Different DNA Polymerases
This table summarizes the ability of various types of DNA polymerases to utilize a modified guanosine triphosphate as a substrate opposite a template cytosine.
| DNA Polymerase Family | Example Enzyme | Incorporation Ability | Fidelity of Subsequent Extension |
| Family A (Replicative) | E. coli Pol I | Low to Negligible | N/A |
| Family B (Replicative) | T4 DNA Polymerase | Negligible | N/A |
| Family Y (Translesion) | Pol η (eta) | Moderate | Prone to stalling after incorporation |
| Family X (Repair) | Pol β (beta) | Low | Low processivity |
Interpretation: High-fidelity replicative polymerases (Families A and B) are generally intolerant of the modified substrate, effectively rejecting it. In contrast, specialized translesion polymerases (Family Y) show a greater capacity to incorporate the modified nucleotide, highlighting their role in bypassing DNA damage. However, even when incorporated, the modification can impede the subsequent step of chain extension.
Inhibition of Viral Replication Pathways (Mechanistic Research)
N-Acetyl-5'-O-DMT guanosine, a synthetically modified nucleoside, has been identified as an inhibitor of viral replication. biosynth.com Its mechanism of action is primarily attributed to its ability to interfere with key enzymatic processes essential for the viral life cycle. Research indicates that the antiviral activity of this guanosine analog stems from its capacity to inhibit viral DNA polymerase and diphosphate (B83284) kinase. biosynth.com
Once inside a host cell, the compound is believed to be phosphorylated to its monophosphate form. biosynth.com This phosphorylated derivative can then act as a competitive inhibitor for the natural nucleotide substrates of viral polymerases. By mimicking the structure of natural nucleotides, it can be incorporated into the growing viral DNA chain, leading to chain termination and the halting of viral genome replication. This mechanism is a common strategy for many nucleoside analog antiviral drugs. nih.gov
The inhibition of diphosphate kinase is another critical aspect of its antiviral action. biosynth.com This enzyme is crucial for the synthesis of nucleotide triphosphates, which are the essential building blocks for DNA and RNA synthesis. By inhibiting this kinase, N-Acetyl-5'-O-DMT guanosine effectively reduces the intracellular pool of necessary precursors for viral replication, further impeding the virus's ability to multiply. The compound has been noted for its activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). biosynth.com
Interference with Uncontrolled Cellular Proliferation (In Vitro Models)
In addition to its antiviral properties, N-Acetyl-5'-O-DMT guanosine is described as a novel anticancer nucleoside. biosynth.com Its mode of action in cancer cells is rooted in its function as a nucleoside antimetabolite, a class of compounds that interfere with the synthesis of nucleic acids, thereby inhibiting the growth of rapidly dividing cells like cancer cells. mdpi.com
The proposed mechanism involves the compound being taken up by cancer cells and undergoing intracellular phosphorylation. biosynth.com The resulting analog can disrupt DNA synthesis, a critical process for the proliferation of tumor cells. biosynth.com Nucleoside analogs often exert their cytotoxic effects by being incorporated into DNA, which can lead to the activation of DNA damage sensors, cell cycle arrest, and ultimately, apoptosis (programmed cell death). nih.gov
Studies on various guanosine derivatives have shown they can induce anti-proliferative and apoptotic effects in cancer cell lines. nih.gov For instance, research on certain T-lymphoma cells demonstrated that guanosine and its derivatives could induce cytotoxicity. nih.gov The uptake of such compounds into cancer cells is often mediated by specific nucleoside transporters. nih.govplos.org While specific in vitro data for N-Acetyl-5'-O-DMT guanosine is not detailed in the available literature, the general mechanism for related anticancer nucleosides involves the disruption of metabolic pathways essential for cell division. nih.gov
Data Tables
Table 1: Mechanistic Profile of this compound in Viral Replication Inhibition
| Target Enzyme | Proposed Mechanism of Action | Affected Viral Process | Target Viruses (Example) |
| Viral DNA Polymerase | Competitive inhibition, leading to DNA chain termination. biosynth.com | Viral Genome Synthesis | HIV, Herpes Simplex Virus biosynth.com |
| Diphosphate Kinase | Inhibition of nucleotide triphosphate synthesis. biosynth.com | Depletion of Precursors for Viral Replication | HIV, Herpes Simplex Virus biosynth.com |
Table 2: Investigated Effects of this compound Analogs on Cellular Proliferation
| Area of Investigation | Cellular Process Targeted | Investigated Effect | Model System |
| Anticancer Research | DNA Synthesis biosynth.com | Interference with uncontrolled cellular proliferation. biosynth.com | In Vitro Cancer Models biosynth.com |
| Anticancer Research | Cell Division Pathways | Induction of apoptosis in rapidly dividing cells (general mechanism for class). nih.gov | Cancer Cell Lines (general) nih.govplos.org |
Compound Reference Table
Structural and Biophysical Characterization of Modified Nucleic Acids
Conformational Analysis of Oligonucleotides Incorporating N-Acetyl-5'-dmt Guanosine (B1672433)
The introduction of N-Acetyl-5'-dmt guanosine into oligonucleotides can induce specific conformational changes that are crucial for understanding their behavior in biological systems. The N-acetyl group can influence the local structure and dynamics of the nucleic acid duplex.
Fluorescence spectroscopy is a highly sensitive technique for investigating the structure and dynamics of nucleic acids. nih.gov Fluorescent nucleoside analogs are instrumental in studying nucleic acid detection and their structural and functional characteristics. researchgate.net The covalent attachment of fluorescent labels to oligonucleotides allows for the monitoring of conformational changes and interactions. nih.gov
The photophysical properties of these fluorescent probes are often sensitive to their local environment. researchgate.net For instance, dye-nucleotide interactions can be influenced by environmental conditions, with photoinduced electron transfer between the dye and guanosine playing a significant role. nih.gov The fluorescence of certain heterocyclic adducts to 2'-deoxyguanosine (B1662781) is sensitive to hydrogen bonding with other nucleobases and the conformation of the nucleoside. researchgate.net
The development of dual-purpose nucleoside probes, which combine a conformation-sensitive fluorophore with an atom suitable for X-ray crystallography, offers a multifaceted approach to studying nucleic acid structure. nih.gov These probes can be incorporated site-specifically into DNA and RNA oligonucleotides using phosphoramidite (B1245037) chemistry. nih.gov
| Probe Type | Application | Key Feature | Reference |
|---|---|---|---|
| Fluorescent Nucleoside Analogs | Detection and structural analysis of nucleic acids | Environment-sensitive fluorescence | researchgate.net |
| Dual-Purpose Probes (Fluorophore + X-ray Scatterer) | Combined fluorescence and crystallographic studies | Provides both dynamic and static structural information | nih.gov |
| Pyrene-labeled Molecular Beacons | Detection of specific nucleic acid sequences | Excimer emission upon hybridization | nih.gov |
The integrity of the double helix is maintained by hydrogen bonds between complementary base pairs. csic.es Modifications to the nucleobases can alter these hydrogen bonding patterns and affect the stability and dynamics of the duplex. For example, the introduction of a thioguanine modification in DNA results in weakened Watson-Crick hydrogen bonds with cytosine and a significant decrease in the base pair lifetime. nih.gov
NMR relaxation dispersion studies have provided direct evidence for the existence of transient Hoogsteen base pairs in dynamic equilibrium with canonical Watson-Crick base pairs in duplex DNA. nih.gov These alternative base pairing arrangements are formed by a rotation of the purine (B94841) base from an anti to a syn conformation. nih.gov The N-acetyl group of this compound could potentially influence this conformational equilibrium.
The stability of DNA duplexes is often correlated with the number of hydrogen bonds. G·C base pairs, with their three hydrogen bonds, are generally more stable than A·T pairs, which have two. csic.es However, the introduction of modifications can lead to unexpected stability changes. For instance, an amino group at the 8-position of hypoxanthine (B114508) destabilizes a duplex but stabilizes a triplex structure, a behavior attributed to subtle electronic redistributions. csic.es
| Modification | Effect on Hydrogen Bonding | Impact on Duplex Stability | Reference |
|---|---|---|---|
| Thioguanine | Weakened Watson-Crick H-bonds with cytosine | Decreased melting temperature and base pair lifetime | nih.gov |
| 8-amino-2'-deoxyinosine | - | Destabilizes duplex, stabilizes triplex | csic.es |
Investigations of RNA Stability and Functionality
RNA modifications are widespread and play critical roles in regulating RNA stability, structure, and function. cd-genomics.comnih.gov Acetylation is one such modification that can have a significant biological impact. cd-genomics.com
RNA acetylation, the addition of an acetyl group to an RNA molecule, affects RNA stability, function, and interactions with other molecules. cd-genomics.com For instance, N4-acetylcytidine (ac4C) is a conserved modification that enhances the stability and translation efficiency of messenger RNAs (mRNAs) and viral RNAs. oup.com This modification can stabilize mRNA structurally and make it less susceptible to degradation by endonucleases. mdpi.com
The N-acetyl group can influence RNA structure in several ways. It can affect the formation of repressive structures that inhibit ribosomal scanning and can disrupt key hydrogen bonds involved in translation initiation. nih.gov The location of the acetylation can also be critical; for example, ac4C in the 5' untranslated regions of transcripts generally inhibits translation initiation. nih.gov Furthermore, N-acetyltransferase 10 (NAT10), the enzyme responsible for ac4C, has been linked to essential cellular pathways, suggesting that its mRNA substrates are crucial for processes like cell proliferation and differentiation. nih.gov
Hybridization is the process by which two single-stranded nucleic acids bind to form a double-stranded molecule. The stability of the resulting duplex is a key parameter in many biological processes and biotechnological applications. The introduction of modified nucleotides can significantly affect hybridization thermodynamics.
Studies on oligonucleotides containing 2'-O-2-thiophenylmethyl groups, a modification with some structural similarity to acetyl modifications, have shown that the number and position of these modifications can have a dramatic effect on the thermal stability of RNA duplexes. acs.org A single modification can lead to destabilization, while the hybridization of two modified strands can result in increased stability. acs.org This suggests that the context of the modification is crucial.
The kinetics of hybridization can also be affected by modifications. The incorporation of locked nucleic acid (LNA) residues, for example, can substantially improve hybridization rates, particularly when the LNAs are involved in the initial steps of the hybridization process. nih.gov These findings highlight the potential for modifications like N-acetylation to modulate the kinetics and thermodynamics of nucleic acid hybridization.
| Modification | Observed Effect | Key Finding | Reference |
|---|---|---|---|
| 2'-O-2-thiophenylmethyl group | Position-dependent destabilization or stabilization of RNA duplexes | Context of modification is critical for its effect on stability | acs.org |
| Locked Nucleic Acid (LNA) | Substantially improved hybridization kinetics | Enhancement is greatest when LNA participates in initial binding events | nih.gov |
| N4-acetylcytidine (ac4C) | Enhanced mRNA stability and translation efficiency | Protects mRNA from endonuclease degradation | oup.commdpi.com |
Emerging Research Avenues and Methodological Advancements
Development of Novel N-Acetyl-5'-dmt Guanosine (B1672433) Derivatives for Advanced Research Applications
The chemical modification of guanosine, enabled by versatile starting materials such as N-Acetyl-5'-dmt guanosine biosynth.combiosynth.com, has led to the creation of derivatives with unique properties for advanced research. These derivatives are engineered to act as probes and analytical reagents, providing deeper insights into the structure, dynamics, and interactions of nucleic acids and proteins.
Fluorescent nucleoside analogs are indispensable tools for biochemical and biophysical research, offering the ability to study biomolecular systems both in vitro and in vivo with high sensitivity. rsc.orgnih.gov By replacing a canonical nucleoside with a fluorescent mimic, researchers can monitor conformational changes, binding events, and enzyme kinetics in real-time. escholarship.orgacs.org The design of these analogs is critical, as the introduced fluorophore must not significantly perturb the native structure or function of the nucleic acid. rsc.orgoup.com
Guanosine analogs are particularly important for studying guanine-rich regions of DNA and RNA, such as G-quadruplexes, which are implicated in telomere biology and gene regulation. nih.gov A variety of fluorescent guanosine analogs have been developed, each with distinct photophysical properties and applications. For instance, 8-substituted guanosines are useful probes that can effectively mimic guanine (B1146940) residues and often exhibit increased quantum yields upon incorporation into nucleic acids. oup.com Isomorphic analogs, which closely mimic the size and shape of natural nucleosides, are well-tolerated by many enzymes and serve as excellent, minimally perturbing probes. escholarship.org
These fluorescent tools have been used to:
Study the folding and dynamics of RNA and DNA structures. nih.gov
Investigate protein-nucleic acid interactions. acs.organr.fr
Develop real-time assays for enzymes like deaminases. acs.org
Serve as components in Förster Resonance Energy Transfer (FRET) pairs to measure molecular distances. nih.govoup.com
Table 1: Examples of Fluorescent Guanosine Analogs and Their Applications
| Analog | Key Feature | Primary Application | Reference |
|---|---|---|---|
| 8-(2-phenylethenyl)-2′-deoxyguanosine (StG) | Highly emissive; mimics guanine in G-quadruplexes. | Studying DNA folding and energy transfer. | oup.com |
| 6-methylisoxanthopterin (6-MI) | Environmentally sensitive fluorescence; quenched by purines. | Probing local structural changes and binding events. | oup.com |
| Isothiazolo[4,3-d]pyrimidine Analog (thG) | Isomorphic; part of a fluorescent RNA alphabet. | Real-time monitoring of enzyme activity; RNA biochemistry. | escholarship.orgacs.org |
| 8-bromo-guanine | Alters glycosidic bond angle preference. | Structural studies to favor specific G-quadruplex conformations. | nih.gov |
Understanding the intricate networks of interactions between nucleic acids and proteins is fundamental to molecular biology. anr.fr Chemical crosslinking is a powerful technique used to capture these transient interactions by forming stable covalent bonds between interacting molecules. mdpi.comspringernature.com Incorporating photoreactive nucleotide analogs into DNA or RNA allows for precise, spatially-controlled crosslinking. mdpi.com
Traditional methods using short-wavelength UV light (254 nm) can generate crosslinks but often suffer from low yields and can cause photodamage to the biomolecules, complicating analysis. springernature.comnih.gov To overcome these limitations, researchers have developed nucleoside derivatives containing more efficient and specific photoreactive groups, such as diazirines and benzophenones. mdpi.com However, even these can lack selectivity for specific amino acid residues. mdpi.com
Current research focuses on designing novel cross-linkable bases that can be incorporated into oligonucleotides. For example, derivatives like 4-amino-6-oxo-2-vinyltriazine have been engineered to pair with guanine in a duplex, positioning a reactive vinyl group in the major groove to react with nearby nucleophilic amino acids like cysteine or lysine. mdpi.com These proximity-induced reactions provide a more targeted approach for identifying interaction sites within nucleic acid-protein complexes. anr.frmdpi.com This strategy is invaluable for mapping binding interfaces and understanding the structural basis of complex biological functions. anr.frnih.gov
High-Throughput Synthesis and Screening Applications
The demand for large numbers of modified oligonucleotides for applications ranging from therapeutic development to diagnostics has driven the advancement of high-throughput synthesis and screening platforms. acs.orgnih.gov The ability to rapidly synthesize and evaluate libraries of nucleic acid sequences with various modifications is crucial for optimizing their function. acs.org
High-throughput oligonucleotide synthesis is often achieved by adapting phosphoramidite (B1245037) chemistry, which uses protected nucleosides like this compound, to multi-well formats (e.g., 96- or 384-well plates). nih.govglenresearch.com This parallel synthesis allows for the creation of hundreds or even thousands of unique oligonucleotides in a single run. nih.gov More recently, continuous flow chemistry has emerged as a promising technology for the rapid and scalable synthesis of modified nucleoside analogs, offering advantages in speed, control, and efficiency over traditional batch methods. researchgate.net
Complementing high-throughput synthesis are advanced screening methods. For instance, in the development of siRNA therapeutics, a platform approach can be used where canonical bases are systematically replaced with modified analogs to evaluate their effect on the activity of the RNA-induced silencing complex (RISC). acs.org Similarly, high-throughput screening systems have been established to engineer enzymes, such as nucleoside deoxyribosyltransferases (NDTs), to improve their ability to synthesize valuable nucleoside analogs that are not efficiently produced by wild-type enzymes. uam.esnih.gov
Table 2: Methodologies in High-Throughput Nucleic Acid Research
| Methodology | Description | Application | Reference |
|---|---|---|---|
| Multi-well Plate Synthesis | Parallel phosphoramidite-based synthesis of oligonucleotides in 96- or 384-well plates. | Generation of primer/probe libraries; gene synthesis. | nih.gov |
| Continuous Flow Chemistry | Synthesis of molecules in a continuously flowing stream, allowing for rapid optimization and scale-up. | Rapid synthesis of modified nucleoside analogues. | researchgate.net |
| Enzymatic Synthesis & Screening | Use of enzymes like nucleoside deoxyribosyltransferases (NDTs) for the synthesis of nucleoside analogs, coupled with high-throughput screening to find improved enzyme variants. | "Green" synthesis of high-value nucleoside-based drugs. | uam.esnih.gov |
| Systematic Modification Platforms | Sequential replacement of canonical nucleotides with modified versions in a functional nucleic acid (e.g., siRNA) to map structure-activity relationships. | Rational design of potent and stable siRNA therapeutics. | acs.org |
Future Prospects in Synthetic Biology and Nucleic Acid Engineering
The ability to synthesize and incorporate modified guanosine derivatives is a cornerstone of synthetic biology and nucleic acid engineering. These fields aim to create novel biological parts, devices, and systems, or to redesign existing ones for new purposes. Modified nucleic acids, sometimes called xeno nucleic acids (XNAs), are central to this endeavor. cam.ac.uk
Introducing modifications into the guanosine base or its sugar-phosphate backbone can confer new or enhanced properties to nucleic acids. oup.com For example:
Enhanced Stability: Modifications can protect oligonucleotides from degradation by nucleases, which is critical for the development of therapeutic aptamers and antisense oligonucleotides. oup.com
Altered Structure and Function: Site-specific modifications can be used to stabilize or destabilize specific nucleic acid structures, such as G-quadruplexes, to modulate their biological activity or to engineer them for specific applications. nih.govoup.com
Expanded Genetic Alphabet: The creation of novel, unnatural base pairs expands the coding capacity of DNA, opening possibilities for encoding new amino acids or creating entirely new functional molecules.
The future will likely see the use of guanosine derivatives and other modified nucleosides to construct nucleic acid-based nanostructures, create advanced diagnostic sensors, and develop more potent and specific gene-editing tools. As synthetic methods become more robust and our understanding of the structure-function relationships of modified nucleic acids deepens, the potential to engineer biology with atomic precision will continue to grow.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-acetyl-5'-DMT guanosine, and how do protection/deprotection protocols influence yield?
- Methodological Answer : this compound is synthesized through sequential protection of the guanosine base and 5'-hydroxyl group. The 5'-hydroxyl is typically protected with 4,4'-dimethoxytrityl (DMT) using anhydrous conditions to prevent hydrolysis . The exocyclic amine of guanosine is acetylated to prevent side reactions during oligonucleotide synthesis. Critical steps include:
- Use of DMT-Cl (dimethoxytrityl chloride) in pyridine for 5'-protection.
- N-Acetylation with acetic anhydride under inert atmosphere to avoid moisture sensitivity .
- Purification via silica gel chromatography to isolate intermediates, monitored by TLC or HPLC .
Q. How can researchers validate the purity and structural integrity of this compound intermediates?
- Methodological Answer : Analytical techniques include:
- HPLC : Reverse-phase C18 columns with UV detection at 260 nm to assess nucleoside purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight and detect side products (e.g., incomplete acetylation) .
- ¹H/¹³C NMR : Verify DMT and acetyl group integration ratios (e.g., trityl protons at δ 6.8–7.4 ppm) .
Advanced Research Questions
Q. What challenges arise in isotopic labeling (e.g., ¹⁵N) of this compound, and how can step efficiency be improved?
- Methodological Answer : ¹⁵N labeling at the N(1) position is complicated by the need for electron-withdrawing groups to activate the nucleobase for ammonia substitution. A ring-opening/ring-closing strategy (e.g., using inosine intermediates) enables ¹⁵N incorporation . Key optimizations:
- Precursor Design : Start with 5'-O-DMT-2'-O-TOM inosine to avoid protecting-group incompatibility .
- Reaction Conditions : Use ¹⁵NH₃ in DMF at 60°C for 48 hours, followed by enzymatic conversion to guanosine derivatives .
- Yield Improvement : Reduce synthetic steps by introducing DMT and acetyl groups post-labeling (from 21 steps to <15 steps) .
Q. How do hygroscopic intermediates affect the reproducibility of this compound synthesis, and what handling protocols mitigate this?
- Methodological Answer : The DMT group and acetylated intermediates are highly hygroscopic, leading to hydrolysis and reduced yields. Mitigation strategies include:
- Anhydrous Workup : Use Schlenk lines or gloveboxes for reactions and lyophilization .
- Storage : Store intermediates at -20°C under argon with molecular sieves .
- Quality Control : Regular Karl Fischer titration to monitor solvent moisture content .
Q. What role does this compound play in oligonucleotide synthesis, and how does it compare to other guanosine phosphoramidites?
- Methodological Answer : This derivative is a stabilized phosphoramidite for solid-phase RNA synthesis. Unlike 2'-fluoro or 2'-O-methyl modifications, the N-acetyl group prevents aggregation during coupling . Key advantages:
- Coupling Efficiency : >98% yield in automated synthesizers due to reduced steric hindrance .
- Compatibility : Stable under standard iodine/water oxidation conditions .
- Applications : Used in synthesizing modified antisense oligonucleotides and siRNA with enhanced nuclease resistance .
Data Contradictions and Resolution
- vs. 19 : emphasizes multi-step isotopic labeling starting from inosine, while simplifies synthesis using pre-protected intermediates. Resolution: Inosine-based routes are cost-effective for isotopic studies but require rigorous purification; pre-protected routes favor rapid production of non-labeled derivatives .
- vs. 2 : uses N-isobutyryl protection for guanosine, whereas N-acetyl is preferred here. Resolution: N-Acetyl offers better solubility in polar solvents (e.g., acetonitrile), critical for automated synthesizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
